molecular formula C15H16ClN5O3 B2521515 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034330-42-0

2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2521515
M. Wt: 349.78
InChI Key: KWAXVTYSRRJSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" is a complex molecule that appears to be related to a class of compounds that interact with biological targets such as deoxycytidine kinase (dCK) inhibitors and antimicrobial agents. The presence of a pyrimidine ring, a piperidine moiety, and a pyridazinone structure suggests that this compound could have significant biological activity, potentially useful in therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For instance, a practical synthesis of a dCK inhibitor intermediate involves converting 2,4-dichloro-5-fluoropyrimidine to a piperidine-1-carboxylate derivative, which upon deprotection yields the desired amine dihydrochloride in a good overall yield . Similarly, the synthesis of antimicrobial agents involves the reaction of substituted pyrimidines with piperidine and formaldehyde, leading to a series of new compounds with elucidated structures confirmed by various spectroscopic methods . These synthetic routes highlight the importance of careful selection of starting materials and reaction conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of related compounds includes various functional groups that are crucial for their biological activity. For example, the presence of a fluorine atom on the pyrimidine ring and the piperidinyl ether linkage are key features in the synthesis of dCK inhibitors . In antimicrobial agents, the presence of a bromo group at the coumarin moiety and a chlorophenyl group at the pyrimidine ring is critical for activity . These structural features suggest that the compound may also have specific functional groups that are essential for its activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution, oxidative amination, and cyclization reactions. Oxidative amination can lead to the formation of amino derivatives or, with secondary amines, the annelation of a pyrrole moiety . The Sonogashira cross-coupling is another reaction used to introduce alkynes into the pyrimidine ring . These reactions are indicative of the versatility of pyrimidine chemistry and the potential transformations that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. The presence of heteroatoms and functional groups can affect properties such as solubility, melting point, and stability. For instance, the introduction of a piperidine ring can increase the basicity and potentially the solubility in organic solvents . The antimicrobial activity of these compounds is also a direct result of their chemical properties, which enable them to interact with microbial targets . The compound likely shares similar properties that would influence its behavior in biological systems and its potential as a therapeutic agent.

properties

IUPAC Name

2-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3/c16-11-7-17-15(18-8-11)24-12-3-2-6-20(9-12)14(23)10-21-13(22)4-1-5-19-21/h1,4-5,7-8,12H,2-3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAXVTYSRRJSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.